molecular formula C17H18N2O2 B5084574 1-(1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL

1-(1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL

Cat. No.: B5084574
M. Wt: 282.34 g/mol
InChI Key: RSULDEVAUKXGRQ-UHFFFAOYSA-N
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Description

1-(1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Etherification: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate halogenated precursor.

    Alkylation: The final step involves the alkylation of the benzodiazole core with the phenoxyalkyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,3-Benzodiazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol
  • 1-(1H-1,3-Benzodiazol-1-yl)-3-(4-fluorophenoxy)propan-2-ol

Uniqueness

1-(1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazole derivatives.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-8-15(9-7-13)21-11-14(20)10-19-12-18-16-4-2-3-5-17(16)19/h2-9,12,14,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSULDEVAUKXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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